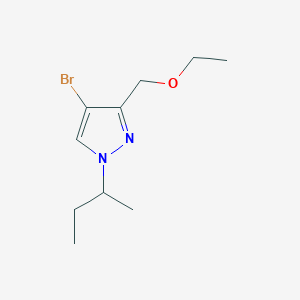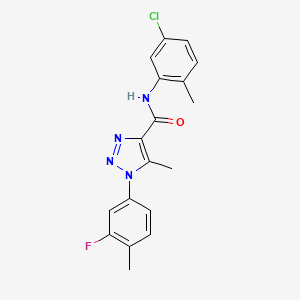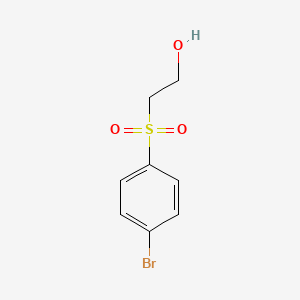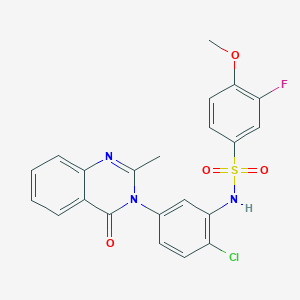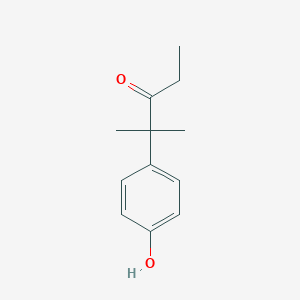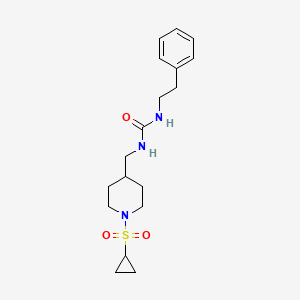
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The cyclopropylsulfonyl group attached to the piperidine ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a cyclopropyl group (a three-membered carbon ring), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a phenethylurea group (a phenyl ring attached to an ethyl group and a urea group). The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The piperidine ring might be involved in reactions with acids or bases. The sulfonyl group could potentially undergo reactions with nucleophiles. The urea group might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . They can be designed to target specific cancer cells and inhibit their growth.
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . They can be used to inhibit the replication of certain viruses, providing a potential treatment for viral infections.
Antimalarial Applications
Piperidine derivatives have been shown to have high selectivity for resistant Plasmodium falciparum, the parasite that causes malaria . This makes them promising candidates for the development of new antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives can be used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in the treatment of various infections.
Antihypertensive Applications
Piperidine derivatives can be used in the treatment of hypertension . They can help to lower blood pressure and reduce the risk of heart disease and stroke.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives can be used as analgesics and anti-inflammatory agents . They can help to relieve pain and reduce inflammation, making them useful in the treatment of conditions such as arthritis.
Anti-Alzheimer Applications
Piperidine derivatives can be used in the treatment of Alzheimer’s disease . They can help to slow the progression of the disease and improve cognitive function.
Antipsychotic Applications
Piperidine derivatives can be used as antipsychotic agents . They can help to manage the symptoms of conditions such as schizophrenia and bipolar disorder.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18(19-11-8-15-4-2-1-3-5-15)20-14-16-9-12-21(13-10-16)25(23,24)17-6-7-17/h1-5,16-17H,6-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPUQNMKYAYXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668486.png)
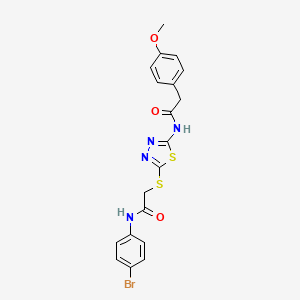
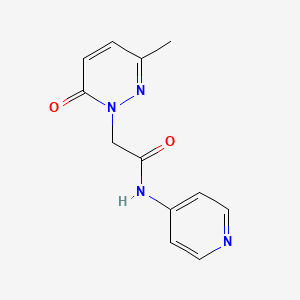

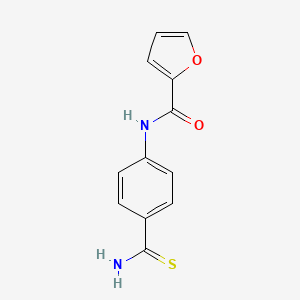

![4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2668495.png)

![1-(3-Phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2668498.png)
